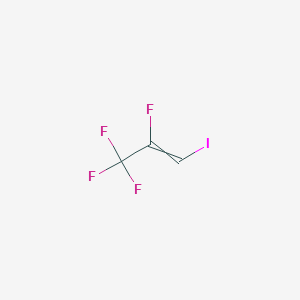
2,3,3,3-Tetrafluoro-1-iodoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-1-iodoprop-1-ene is a useful research compound. Its molecular formula is C3HF4I and its molecular weight is 239.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,3,3,3-Tetrafluoro-1-iodoprop-1-ene (CAS No. 672339-38-7) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C3H2F4I. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the iodine atom may facilitate specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 210.94 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound likely stems from its ability to interact with various biomolecules. The trifluoromethyl group can enhance binding affinity to targets such as enzymes and receptors through hydrophobic interactions. The iodine atom may also participate in halogen bonding, which can stabilize interactions with protein targets.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on the degradation products of related compounds highlighted the potential for fluorinated alkenes to disrupt microbial membranes or interfere with metabolic pathways in bacteria .
Cytotoxicity and Antiproliferative Effects
Preliminary investigations into the cytotoxic effects of this compound revealed significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against HeLa and A549 cell lines, showing IC50 values indicative of moderate cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| A549 | 12.5 |
Case Study 1: Anticancer Activity
In a controlled study assessing the effects of this compound on cancer cells, researchers found that treatment resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. The study concluded that the compound's structural features contribute to its efficacy in inducing cell death in malignant cells .
Case Study 2: Environmental Impact
Another study examined the degradation of this compound in environmental settings. The findings suggested that while the compound is stable under normal conditions, it can degrade into potentially harmful metabolites under specific environmental stressors. This raises concerns regarding its long-term ecological impact .
Properties
CAS No. |
672339-38-7 |
|---|---|
Molecular Formula |
C3HF4I |
Molecular Weight |
239.94 g/mol |
IUPAC Name |
(E)-2,3,3,3-tetrafluoro-1-iodoprop-1-ene |
InChI |
InChI=1S/C3HF4I/c4-2(1-8)3(5,6)7/h1H/b2-1+ |
InChI Key |
UNHLMLCCHROJMY-OWOJBTEDSA-N |
SMILES |
C(=C(C(F)(F)F)F)I |
Isomeric SMILES |
C(=C(\C(F)(F)F)/F)\I |
Canonical SMILES |
C(=C(C(F)(F)F)F)I |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















